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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LAS190792 (also known as AZD8999) and
tiotropium, two key molecules in the development of therapies for chronic obstructive
pulmonary disease (COPD) and other respiratory conditions. The comparison is based on
available preclinical and early-phase clinical data, focusing on their distinct mechanisms of
action, pharmacological profiles, and bronchodilatory effects.

Executive Summary

LAS190792 is a novel investigational bifunctional molecule, specifically a Muscarinic
Antagonist and 32-Adrenoceptor Agonist (MABA), which combines two distinct
pharmacological activities in a single entity.[1][2] In contrast, tiotropium is a well-established
Long-Acting Muscarinic Antagonist (LAMA) and a cornerstone in the maintenance treatment of
COPD.[3][4][5] The primary distinction lies in LAS190792's dual mechanism, which targets
both the parasympathetic and sympathetic pathways involved in airway smooth muscle
contraction, while tiotropium acts solely on the parasympathetic pathway.[1][4][6] Preclinical
data suggests LAS190792 possesses potent and sustained bronchodilator activity.[1] Limited
early-phase clinical data indicates a good safety profile and significant bronchodilation with
LAS190792, which was found to be comparable or superior to tiotropium at the tested doses.

Mechanism of Action and Signaling Pathways
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Tiotropium exerts its bronchodilatory effect by acting as a competitive, reversible antagonist of
acetylcholine at muscarinic receptors, with a particular affinity for the M3 subtype located on
airway smooth muscle.[3][4][5] Blockade of these receptors prevents acetylcholine-induced
bronchoconstriction.[4]

LAS190792, as a MABA, has a dual mechanism of action.[1][2] It not only blocks the M3
muscarinic receptors in a manner similar to tiotropium but also stimulates [32-adrenergic
receptors on airway smooth muscle cells.[1] Activation of f2-adrenergic receptors leads to an
increase in intracellular cyclic adenosine monophosphate (CAMP), resulting in smooth muscle
relaxation and bronchodilation. This dual action provides a complementary approach to
achieving maximal airway opening.

Signaling Pathway of LAS190792 (MABA) vs. Tiotropium (LAMA)
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Caption: Dual vs. single pathway for bronchodilation.

Preclinical Performance Data

The following tables summarize the comparative preclinical data for LAS190792 and
tiotropium, primarily sourced from a key pharmacological characterization study.[1]

In Vitro Receptor Binding Affinity
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Compound Receptor Affinity (pIC50)
LAS190792 M1 8.9
M2 8.8
M3 8.8
M4 9.2
M5 8.2
B1 75
B2 9.1
B3 5.6
Not directly compared in this
Tiotropium M3 study, but other literature

suggests high affinity.

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

. ional

Compound Assay Potency (pEC50 / pIC50)
32 adrenoceptor agonism

LAS190792 (spontaneous tone isolated pEC50: 9.6
trachea)

Antimuscarinic activity

(electrically stimulated human

i ] pIC50: 8.3

tissue, in presence of

propranolol)
Antimuscarinic activity

Batefenterol (comparator (electrically stimulated human

pIC50: 7.9

MABA)

tissue, in presence of

propranolol)
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pPEC50 is the negative logarithm of the half maximal effective concentration.

In Vivo Bronchodilation

A study in dogs showed that nebulized LAS190792 inhibited acetylcholine-induced
bronchoconstriction with a sustained effect, demonstrating a bronchodilation half-life (t1/2) of
13.3 hours.[1]

Clinical Comparison Data (Phase I)

A single-dose, randomized, double-blind, placebo-controlled, 5-way crossover Phase | study in
patients with moderate to severe COPD provides the most direct comparison available to date.
It's important to note that this data is from a conference abstract and may not represent the full
and final results.

Change from Baseline in Trough FEV1

Treatment

(mL)
AZD8999 (LAS190792) 400ug 178
AZD8999 (LAS190792) 100ug 104

Statistically significantly greater than AZD8999

Tiotropium 18ug
100ug

indacaterol 150 Not specified, but improvement with AZD8999
ndacatero
Ha 400ug was statistically significantly greater

Placebo Not specified

FEV1: Forced Expiratory Volume in 1 second. All active treatments showed statistically
significant and clinically meaningful improvements versus placebo.

Both doses of AZD8999 were reported to be safe and well-tolerated.

Experimental Protocols

The following are summaries of the methodologies used in the key preclinical experiments for
LAS190792.
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Receptor Binding Assays

o Objective: To determine the binding affinity of LAS190792 for various human muscarinic and

adrenergic receptors.

o Methodology:

[e]

Membrane preparations from cells expressing the specific human receptor subtypes (M1-
M5, 31-B3) were used.

Radioligand displacement assays were performed. A known radioactive ligand with high
affinity for the receptor of interest was incubated with the cell membranes.

Increasing concentrations of the test compound (LAS190792) were added to compete
with the radioligand for binding to the receptor.

After incubation, the bound and free radioligand were separated, and the amount of bound
radioactivity was measured.

The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) was determined.

The pIC50 value was calculated as the negative logarithm of the 1C50.

Functional Assays in Isolated Trachea

o Objective: To assess the functional potency of LAS190792 as a [32-adrenoceptor agonist

and a muscarinic antagonist.

» Methodology:

o Tracheal tissues were isolated from animals (e.g., guinea pigs) or humans.

o For B2-agonist activity, the relaxant effect of LAS190792 on the spontaneous tone of the

isolated trachea was measured. Cumulative concentrations of the compound were added
to the organ bath, and the resulting relaxation was recorded. The concentration producing
50% of the maximum relaxation (EC50) was determined.
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o For antimuscarinic activity, the tracheal tissue was electrically stimulated to induce
cholinergic contraction. The ability of increasing concentrations of LAS190792 to inhibit
this contraction was measured. To isolate the muscarinic antagonist effect, a 3-blocker
(propranolol) was added to the bath. The concentration inhibiting 50% of the contraction
(IC50) was determined.

o pEC50 and pIC50 values were calculated from the respective EC50 and IC50 values.

In Vivo Bronchoprotection in Dogs

e Objective: To evaluate the duration of action and bronchodilatory effect of LAS190792 in a
living animal model.

e Methodology:
o Anesthetized dogs were used in the study.
o Bronchoconstriction was induced by administering acetylcholine.
o LAS190792 was administered via nebulization.

o The ability of LAS190792 to inhibit the acetylcholine-induced bronchoconstriction was
measured over time.

o The half-life (t1/2) of the bronchodilatory effect was calculated to determine the duration of
action.

o Cardiac effects were also monitored to assess the safety profile.

Conclusion

LAS190792 represents a promising next-generation bronchodilator with a dual mechanism of
action that differentiates it from established LAMASs like tiotropium. Preclinical data
demonstrates its high potency as both a muscarinic antagonist and a [32-adrenoceptor agonist,
with a sustained duration of action.[1] Early clinical findings suggest that this dual
pharmacology translates to significant and sustained bronchodilation in patients with COPD,
with a favorable safety profile. While direct, comprehensive head-to-head clinical trial data is
still emerging, the available evidence positions LAS190792 as a molecule of significant interest
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for the future of respiratory medicine. Further research is warranted to fully elucidate its clinical
efficacy and safety profile in larger patient populations and to directly compare its long-term
outcomes against current standards of care like tiotropium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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